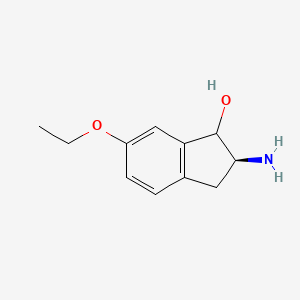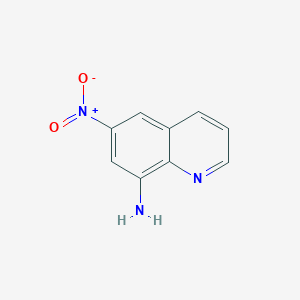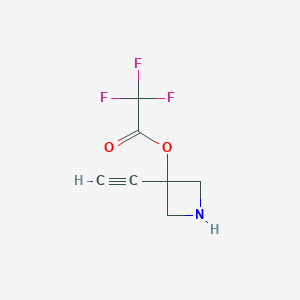
3-Ethynyl-3-hydroxyazetidinetrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-hydroxyazetidine trifluoroacetate is a heterocyclic compound that belongs to the class of azetidines It is characterized by the presence of an ethynyl group and a hydroxy group attached to the azetidine ring, along with a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production methods for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-Ethynyl-3-hydroxyazetidine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxy group can form hydrogen bonds. The trifluoroacetate moiety can enhance the compound’s lipophilicity and stability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
- 3-Ethynyl-3-hydroxyazetidine acetate
- 3-Ethynyl-3-hydroxyazetidine benzoate
- 3-Ethynyl-3-hydroxyazetidine chloride
Comparison: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased stability and lipophilicity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
(3-ethynylazetidin-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H6F3NO2/c1-2-6(3-11-4-6)13-5(12)7(8,9)10/h1,11H,3-4H2 |
InChI Key |
BAEHJKQNIDDHSW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CNC1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


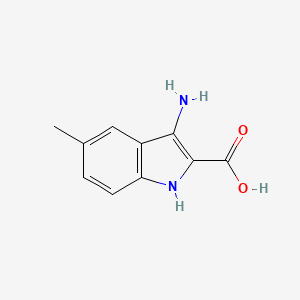

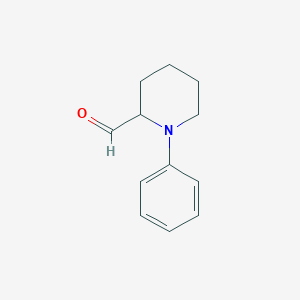
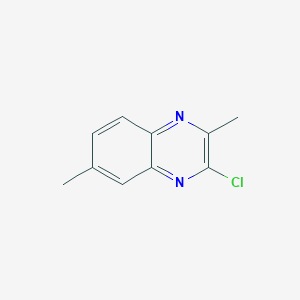

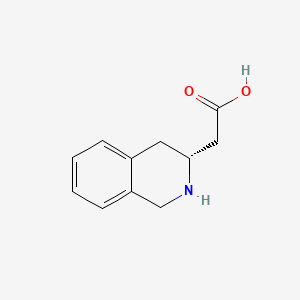

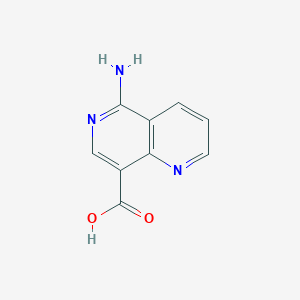


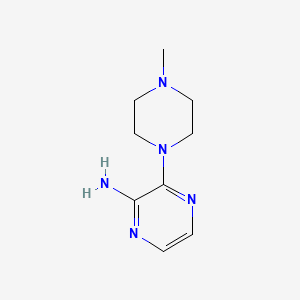
![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
